molecular formula C16H12Br2O4 B1203971 2,2'-Ethylenebis(6-(bromomethyl)-4-benzoquinone) CAS No. 87050-83-7

2,2'-Ethylenebis(6-(bromomethyl)-4-benzoquinone)

Cat. No.: B1203971
CAS No.: 87050-83-7
M. Wt: 428.07 g/mol
InChI Key: FKLTWNNPUGYMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Ethylenebis(6-(bromomethyl)-4-benzoquinone), also known as 2,2'-Ethylenebis(6-(bromomethyl)-4-benzoquinone), is a useful research compound. Its molecular formula is C16H12Br2O4 and its molecular weight is 428.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2'-Ethylenebis(6-(bromomethyl)-4-benzoquinone) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Ethylenebis(6-(bromomethyl)-4-benzoquinone) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

87050-83-7

Molecular Formula

C16H12Br2O4

Molecular Weight

428.07 g/mol

IUPAC Name

2-(bromomethyl)-6-[2-[5-(bromomethyl)-3,6-dioxocyclohexa-1,4-dien-1-yl]ethyl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C16H12Br2O4/c17-7-11-5-13(19)3-9(15(11)21)1-2-10-4-14(20)6-12(8-18)16(10)22/h3-6H,1-2,7-8H2

InChI Key

FKLTWNNPUGYMDH-UHFFFAOYSA-N

SMILES

C1=C(C(=O)C(=CC1=O)CBr)CCC2=CC(=O)C=C(C2=O)CBr

Canonical SMILES

C1=C(C(=O)C(=CC1=O)CBr)CCC2=CC(=O)C=C(C2=O)CBr

Key on ui other cas no.

87050-83-7

Synonyms

2,2'-EBBMB
2,2'-ethylenebis(6-(bromomethyl)-4-benzoquinone)

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.85 g. (1.7 mmole) of 1,2-bis[3-(bromomethyl)-2,5-dimethoxyphenyl]ethane, prepared as described in Example IX above, was dissolved in 50 ml. of hot acetonitrile. This solution was cooled to a temperature just above the point at which it became cloudy and then there was added dropwise thereto a solution of 6.37 g. (11.6 mmole) of ceric ammonium nitrate in 8 ml. of water. Stirring of the mixed solution was continued for ten minutes after the addition of the ceric ammonium nitrate was complete, then the reaction mixture was diluted with water and extracted with methylene chloride. The organic extract was washed with water, dried over sodium sulfate and the solvent removed in vacuo to yield 0.75 g. of a dark brown solid. Trituration of this dark brown solid with a small quantity of ethyl acetate afforded 2,2'-ethylenebis[6-(bromomethyl)-p-benzoquinone] as a yellow-brown solid, the yield being 0.62 g. (83 percent of theoretical). Recrystallization from a mixture of ethyl acetate and hexane gave yellow-brown needles, melting point 146°-147° C. The infrared spectrum of the recrystallized material showed peaks at 1650, 1635 and 1615 cm-1, while the PNMR spectrum in deuterochloroform showed peaks at delta=2.72 (singlet, 4 protons, attributed to methylene protons), 4.25 (doublet, 4 protons, J=1.0 Hz., attributed to bromomethyl protons), 6.59 (doublet, 2 protons, J=2.2 Hz., attributed to protons on the quinone rings) and 6.85 (multiplet, 2 protons, attributed to protons on the quinone rings) ppm. The mass spectrum of the compound showed a peak at m/e 348 (M-80 for the formula C16H12O4Br2).
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1,2-bis[3-(bromomethyl)-2,5-dimethoxyphenyl]ethane
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ceric ammonium nitrate
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ceric ammonium nitrate
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